(2,6-Difluoro-3-pyridyl)methanol
Overview
Description
(2,6-Difluoro-3-pyridyl)methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-pyridyl)methanol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the pyridine ring. For example, 3,6-Difluoro-2-methoxypyridine can be synthesized from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (2,6-Difluoropyridin-3-yl)carboxylic acid, while reduction can produce (2,6-Difluoropyridin-3-yl)methylamine.
Scientific Research Applications
(2,6-Difluoro-3-pyridyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced biological activity.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-pyridyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(5,6-Difluoropyridin-3-yl)methanol: Similar in structure but with different fluorine atom positions.
(3,5-Difluoropyridin-2-yl)methanol: Another fluorinated pyridine with different substitution patterns.
Uniqueness
(2,6-Difluoro-3-pyridyl)methanol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise control over reactivity and interaction with biological targets is required.
Properties
IUPAC Name |
(2,6-difluoropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVIWNFMWKXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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